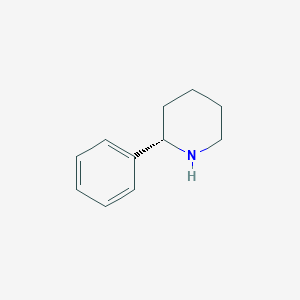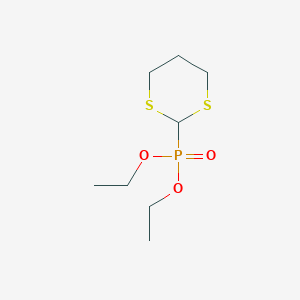
(S)-2-phenylpiperidine
描述
(S)-2-phenylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring with a phenyl group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-phenylpiperidine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 2-phenylpyridine using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
(S)-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, ketones, aldehydes, and various amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-2-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (S)-2-phenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-phenylpiperidine: The racemic mixture of the compound.
3-phenylpiperidine: A structural isomer with the phenyl group attached to the third carbon atom.
4-phenylpiperidine: Another isomer with the phenyl group on the fourth carbon atom.
Uniqueness
(S)-2-phenylpiperidine is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other isomers. The enantiomeric purity of this compound is crucial for its specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAUTGOUJDVEI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451194 | |
| Record name | (S)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70665-05-3 | |
| Record name | (S)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to obtain (S)-2-Phenylpiperidine?
A1: Several methods have been explored for the synthesis of this compound.
- Catalytic Cyclization: One approach utilizes a Cp*Ir complex to catalyze the N-cycloalkylation of (R)-1-phenylethylamine with diols, yielding this compound [, ]. This method is particularly attractive due to its atom economy and environmentally benign nature, producing water as the sole byproduct.
- Chiral Lactam Intermediates: Another method involves the cyclodehydration of aryl-delta-oxoacids with (R)-phenylglycinol to obtain chiral bicyclic lactams, which can then be further transformed into this compound []. This approach provides access to both enantiomers of 2-Phenylpiperidine through diastereodivergent synthesis.
- Reductive Amination: this compound can also be synthesized via the reductive amination of 1,5-dicarbonyl compounds with (S)-valine methyl ester []. This method highlights the versatility of employing chiral starting materials to control the stereochemistry of the final product.
Q2: What are the advantages of using catalytic methods for the synthesis of this compound?
A2: Catalytic methods, particularly those employing Cp*Ir complexes, offer several advantages for this compound synthesis:
- Environmental Friendliness: These reactions typically generate water as the only byproduct, minimizing waste and environmental impact [, ].
- Atom Economy: Catalytic reactions generally exhibit high atom economy, meaning that most atoms from the starting materials are incorporated into the desired product, reducing waste and improving efficiency [, ].
- Mild Reaction Conditions: Catalytic processes often proceed under milder reaction conditions compared to traditional methods, potentially allowing for better functional group tolerance and minimizing undesired side reactions [, ].
Q3: Are there any limitations associated with the current synthetic methods for this compound?
A3: While the existing methods offer significant advantages, there are still some limitations:
- Catalyst Cost: Transition metal catalysts, such as the Cp*Ir complex, can be expensive, potentially impacting the overall cost-effectiveness of the synthesis [, ].
- Substrate Scope: The efficiency and selectivity of these reactions can be influenced by the specific substrates used, potentially limiting the general applicability of certain methods [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)







